molecular formula C9H10N2S B1272835 3-[(2-Aminophenyl)sulfanyl]propanenitrile CAS No. 4327-52-0

3-[(2-Aminophenyl)sulfanyl]propanenitrile

Cat. No.: B1272835
CAS No.: 4327-52-0
M. Wt: 178.26 g/mol
InChI Key: QPVYTARWIXLUFZ-UHFFFAOYSA-N
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Description

3-[(2-Aminophenyl)sulfanyl]propanenitrile is a chemical compound with the molecular formula C9H10N2S and a molecular weight of 178.26 g/mol . It is known for its versatile applications in various fields of research and industry. The compound features a sulfanyl group attached to a propanenitrile moiety, with an aminophenyl group providing additional functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Aminophenyl)sulfanyl]propanenitrile typically involves the reaction of 2-aminothiophenol with acrylonitrile. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Aminothiophenol+AcrylonitrileThis compound\text{2-Aminothiophenol} + \text{Acrylonitrile} \rightarrow \text{this compound} 2-Aminothiophenol+Acrylonitrile→this compound

The reaction is usually conducted in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic addition of the thiol group to the nitrile group .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Aminophenyl)sulfanyl]propanenitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or lithium aluminum hydride can be employed.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

3-[(2-Aminophenyl)sulfanyl]propanenitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Aminophenyl)sulfanyl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and amino groups allow it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Aminophenyl)sulfanyl]acetonitrile
  • 4-[(2-Aminophenyl)sulfanyl]butanenitrile
  • 3-[(4-Aminophenyl)sulfanyl]propanenitrile

Uniqueness

3-[(2-Aminophenyl)sulfanyl]propanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfanyl and nitrile groups allows for a diverse range of chemical transformations and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(2-aminophenyl)sulfanylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5H,3,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVYTARWIXLUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)SCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380870
Record name 3-[(2-Aminophenyl)sulfanyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4327-52-0
Record name 3-[(2-Aminophenyl)sulfanyl]propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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